

An In-Depth Technical Guide to the Free Radical Generation from Irgacure 369

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No.: B048418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

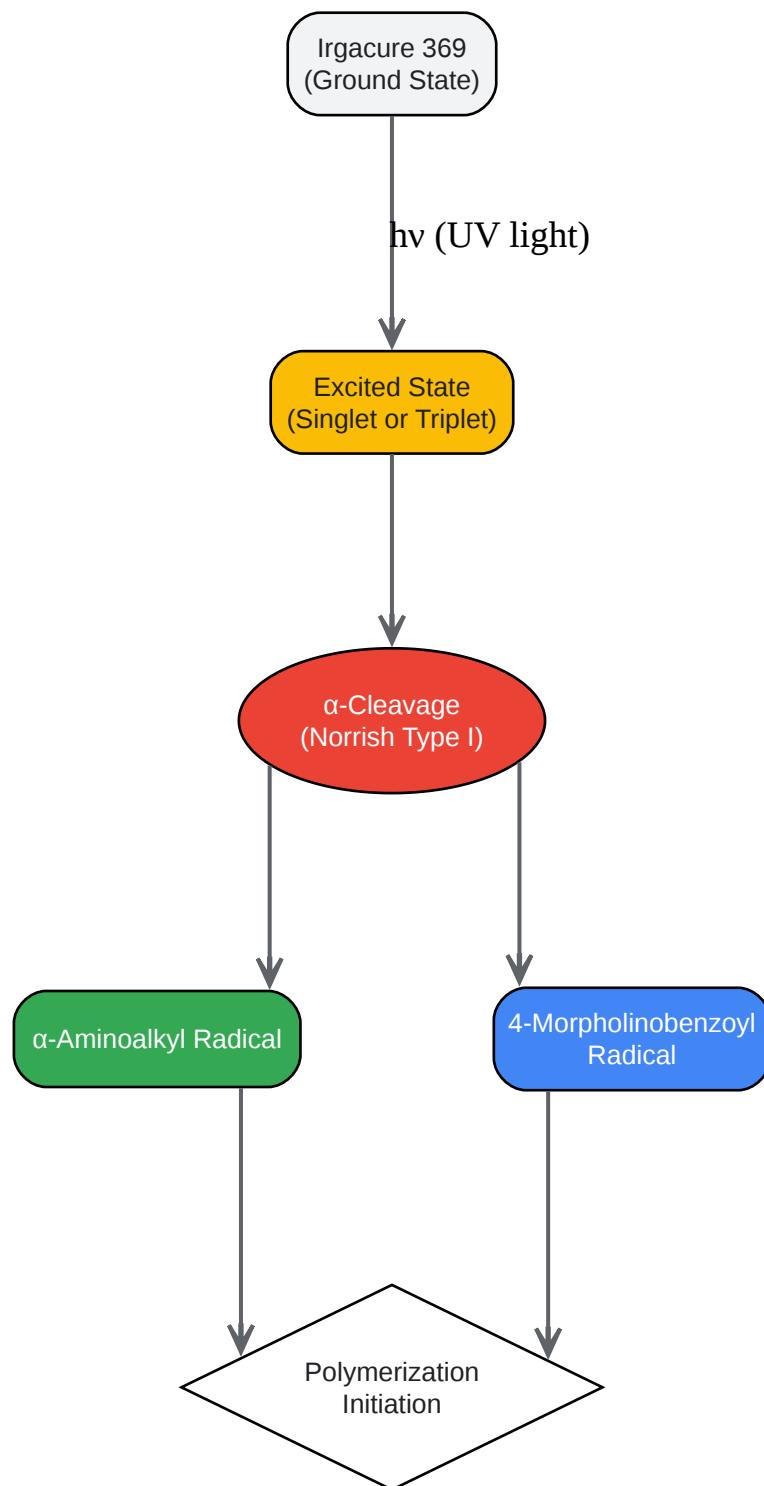
Abstract

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-1-butanone, is a highly efficient Type I photoinitiator extensively utilized in UV curable formulations. Upon exposure to ultraviolet radiation, it undergoes a rapid α -cleavage, a Norrish Type I reaction, to generate reactive free radicals that initiate polymerization. This technical guide provides a comprehensive overview of the core principles of free radical generation from Irgacure 369, including its photochemical mechanism, the nature of the generated radical species, and a summary of its photophysical properties. Detailed experimental protocols for the characterization of the photolysis process and its products are also presented to aid researchers in their investigations.

Introduction

Irgacure 369 is a versatile photoinitiator valued for its high reactivity and absorption characteristics in the long-wave UV region (350-380 nm), making it particularly suitable for pigmented systems and thick coatings.^[1] Its mechanism of action involves the absorption of UV light, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α -cleavage.^{[2][3]} This unimolecular fragmentation results in the formation of two distinct free radical species, which subsequently initiate the polymerization of monomers and oligomers in the formulation.^[1] Understanding the intricacies of this radical

generation process is crucial for optimizing curing efficiency, controlling polymerization kinetics, and ensuring the safety and stability of the final cured product.


Photochemical Mechanism and Radical Generation

The primary photochemical process for Irgacure 369 is a Norrish Type I reaction.^[2] Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes α -cleavage at the C-C bond between the carbonyl group and the quaternary carbon atom.

This cleavage event results in the formation of two primary radical species:

- An α -aminoalkyl radical: This is a highly reactive species that readily initiates polymerization.
- A benzoyl radical derivative: This radical also contributes to the initiation of the polymerization process.

The proposed mechanism for the α -cleavage of Irgacure 369 is depicted in the signaling pathway diagram below.

[Click to download full resolution via product page](#)

Figure 1: α -Cleavage of Irgacure 369.

Physicochemical and Photochemical Properties

A summary of the key physical and chemical properties of Irgacure 369 is provided in the table below. While specific quantitative data for quantum yield and detailed reaction kinetics are not readily available in public literature, the high efficiency of Irgacure 369 in initiating polymerization suggests a high quantum yield for radical formation.

Property	Value	Reference
Chemical Name	2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1	[4]
CAS Number	119313-12-1	[3]
Molecular Formula	C ₂₃ H ₃₀ N ₂ O ₂	
Molecular Weight	366.5 g/mol	[5]
Appearance	Yellowish powder	[6]
Melting Point	116-119 °C	[5]
Absorption Peaks	206 nm, 323 nm	[6]
Solubility	Soluble in many organic solvents, 5.9 mg/L in water at 20°C	[5]

Potential Photolysis Byproducts

The free radicals generated from the photolysis of Irgacure 369 can undergo various secondary reactions, leading to the formation of different byproducts. While a comprehensive analysis of all possible byproducts is complex and formulation-dependent, studies on similar photoinitiators and initial findings for Irgacure 369 suggest the formation of compounds such as benzyl ethyl ketone.[7] The 4-morpholinobenzoyl radical can also lead to other derivatives. The identification of these byproducts is crucial for assessing the long-term stability and potential for migration of non-reacted species from the cured material.

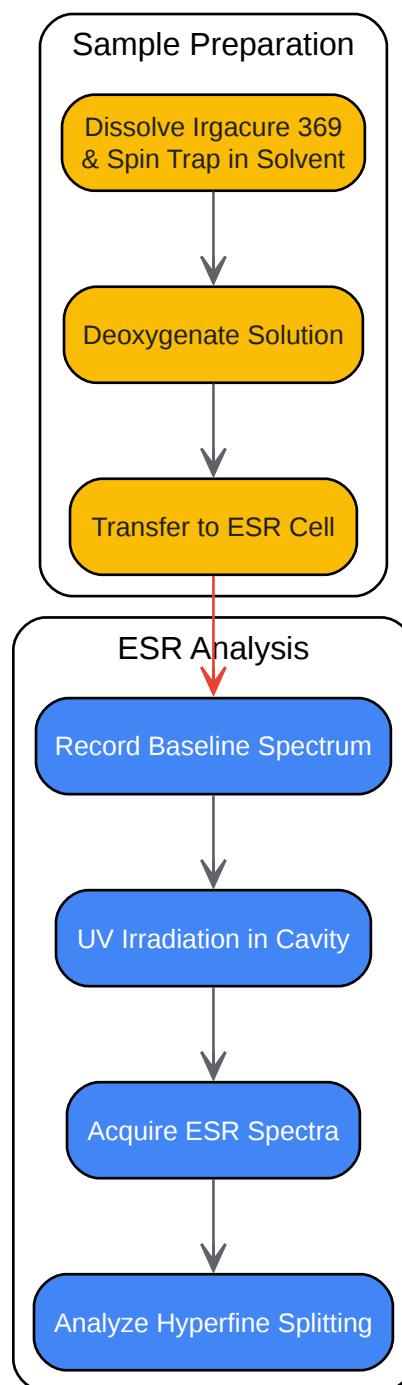
Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the free radical generation from Irgacure 369.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy is a powerful technique for the direct detection and characterization of free radicals.^[8] The spin trapping technique is often employed to stabilize highly reactive radicals for easier detection.^{[9][10]}

Objective: To detect and identify the free radicals generated from the photolysis of Irgacure 369.


Materials:

- Irgacure 369
- Solvent (e.g., acetonitrile, benzene)
- Spin trapping agent (e.g., N-tert-butyl- α -phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO))
- ESR spectrometer
- UV light source (e.g., mercury arc lamp with appropriate filters)
- Quartz ESR flat cell

Protocol:

- Prepare a solution of Irgacure 369 (e.g., 1-10 mM) and the spin trapping agent (e.g., 50-100 mM) in the chosen solvent.
- Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of radicals by oxygen.
- Transfer the solution to a quartz ESR flat cell.

- Place the ESR cell in the cavity of the ESR spectrometer.
- Record a baseline ESR spectrum before UV irradiation.
- Irradiate the sample directly in the ESR cavity using the UV light source.
- Acquire ESR spectra at different irradiation times.
- Analyze the hyperfine splitting constants of the resulting spectra to identify the trapped radical adducts.

[Click to download full resolution via product page](#)

Figure 2: ESR Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

GC-MS is a standard technique for separating and identifying volatile and semi-volatile photolysis byproducts.

Objective: To identify the photolysis byproducts of Irgacure 369.

Materials:

- Irgacure 369 solution (in a suitable solvent like acetonitrile or methanol)
- UV photoreactor
- GC-MS system with a suitable column (e.g., a nonpolar or medium-polarity column like a DB-5ms)
- Syringes and vials

Protocol:

- Prepare a solution of Irgacure 369 (e.g., 0.1-1% w/v) in a UV-transparent solvent.
- Place the solution in a quartz tube or other suitable vessel within the UV photoreactor.
- Irradiate the solution for a defined period. Samples can be taken at different time intervals to monitor the degradation kinetics.
- Directly inject a small volume (e.g., 1 μ L) of the irradiated solution into the GC-MS.
- Set up an appropriate temperature program for the GC oven to separate the components.
- Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting compounds.
- Identify the byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Degradation Kinetics

HPLC is a versatile technique for monitoring the degradation of the parent photoinitiator and the formation of non-volatile byproducts over time.

Objective: To determine the photodegradation kinetics of Irgacure 369.

Materials:

- Irgacure 369 solution
- UV photoreactor
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- A suitable reversed-phase HPLC column (e.g., C18)
- Mobile phase (e.g., a gradient of acetonitrile and water)

Protocol:

- Prepare a stock solution of Irgacure 369 in a suitable solvent (e.g., acetonitrile).
- Irradiate the solution in a UV photoreactor.
- At specific time intervals, withdraw an aliquot of the solution.
- Dilute the aliquot if necessary and inject it into the HPLC system.
- Monitor the chromatogram at the absorption maximum of Irgacure 369 (around 323 nm) and at other wavelengths to detect byproducts.
- Quantify the decrease in the peak area of Irgacure 369 over time to determine the degradation rate constant.
- The formation of byproduct peaks can also be monitored to understand the reaction pathways.

Conclusion

Irgacure 369 is a highly effective photoinitiator that generates free radicals through a well-defined α -cleavage mechanism upon UV irradiation. This technical guide has provided a detailed overview of this process, including the nature of the radical species formed and potential byproducts. The provided experimental protocols for ESR, GC-MS, and HPLC offer a robust framework for researchers to investigate the photochemical behavior of Irgacure 369 in detail. A thorough understanding of these fundamental processes is essential for the rational design and optimization of UV-curable formulations in various scientific and industrial applications, including the development of novel drug delivery systems and medical devices. Further research to quantify the quantum yield and detailed kinetic parameters will provide even greater insight into the performance of this important photoinitiator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xtgchem.cn [xtgchem.cn]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Electron spin resonance (ESR) study of cigarette smoke by use of spin trapping techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Free Radical Generation from Irgacure 369]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048418#free-radical-generation-from-irgacure-369>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com